Spirocyclic Scaffold Confers Higher Aqueous Solubility and Metabolic Stability vs. Non-Spiro Piperidine/Morpholine Analogs
Heteroatom-substituted spiro[3.3]heptanes have been shown to exhibit higher aqueous solubility and a trend toward higher metabolic stability compared to their monocyclic cyclohexane analogues [1]. When mounted onto druglike scaffolds such as fluoroquinolones, the spiro framework maintains or improves metabolic stability [1]. For the target compound, the 1-oxa-4-thia-8-azaspiro[4.5]decane scaffold is predicted to offer similar advantages over simpler non-spiro amine analogs such as (1-(4-fluorophenyl)cyclopropyl)(morpholino)methanone (MW 249.28 Da, predicted logP 1.71) . However, no direct experimental solubility or microsomal stability data are publicly available for this specific compound.
| Evidence Dimension | Intrinsic aqueous solubility and in vitro metabolic stability |
|---|---|
| Target Compound Data | No direct experimental data available; scaffold class-level inference |
| Comparator Or Baseline | Spiro[3.3]heptane analogs: higher solubility and metabolic stability than monocyclic cyclohexane counterparts (Burkhard et al. 2010); Morpholino analog: predicted logP 1.71, MW 249.28 |
| Quantified Difference | Qualitative class-level advantage only; no numerical fold-difference calculable for target compound |
| Conditions | Class-level data from Burkhard et al., Angew. Chem. Int. Ed. 2010; predicted logP for morpholino analog from ChemSpider/ACD Labs Percepta |
Why This Matters
For procurement decisions, the spiro scaffold predicts improved developability profile (solubility-limited absorption, metabolic clearance) compared to non-spiro analogs, though empirical confirmation is required.
- [1] Burkhard JA, Wagner B, Fischer H, Schuler F, Müller K, Carreira EM. Synthesis of Azaspirocycles and their Evaluation in Drug Discovery. Angew Chem Int Ed. 2010;49:3524-3527. doi:10.1002/anie.200907108. View Source
